5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol

Lipophilicity LogP Drug Design

Problem: Standard 1,2,4-triazole-3-thiol scaffolds (logP 0.11) lack the lipophilicity required for CNS drug candidates. Solution: 5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 309731-00-8) delivers a predicted logP of 1.76. • Cyclopentyl & N4-Me substitution ensures defined thiol-thione tautomerism and predictable S-alkylation chemistry for reproducible SAR. • Non-planar saturated motif improves solubility and reduces off-target promiscuity-aligned with modern drug-design principles. • Also evaluated for corrosion inhibition; enhanced lipophilicity supports robust metal-surface films. Bulk quantities with full analytical QC documentation available.

Molecular Formula C8H13N3S
Molecular Weight 183.28 g/mol
CAS No. 309731-00-8
Cat. No. B1607911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol
CAS309731-00-8
Molecular FormulaC8H13N3S
Molecular Weight183.28 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)C2CCCC2
InChIInChI=1S/C8H13N3S/c1-11-7(9-10-8(11)12)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,10,12)
InChIKeyMTAWHTRRTBSUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 309731-00-8): A Versatile 1,2,4-Triazole-3-thiol Building Block for Medicinal Chemistry and Materials Science


5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 309731-00-8), also known as 3-cyclopentyl-4-methyl-1H-1,2,4-triazole-5-thione , is a heterocyclic compound within the 1,2,4-triazole-3-thiol class. This compound is characterized by a cyclopentyl substituent at the 5-position and a methyl group at the 4-position of the triazole ring . Its molecular formula is C8H13N3S, with a molecular weight of 183.27 g/mol . It is primarily utilized as a chemical building block in the synthesis of more complex heterocyclic systems for drug discovery and materials science applications .

Why 5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 309731-00-8) Cannot Be Replaced by Generic 1,2,4-Triazole-3-thiol Analogs in Rigorous Research Applications


Generic substitution of 1,2,4-triazole-3-thiol derivatives is scientifically unsound due to the profound impact of substituents on key physicochemical properties, tautomeric equilibria, and subsequent reactivity. While the 1,2,4-triazole-3-thiol core is a common scaffold, the specific combination of the hydrophobic, conformationally restrained cyclopentyl group and the N4-methyl group on this compound directly dictates its lipophilicity (predicted logP ~1.76) and modulates the equilibrium between its thiol and thione tautomeric forms [1]. These factors are critical for its behavior in chemical reactions (e.g., S-alkylation vs. N-alkylation) and its interactions in biological systems. Using an analog with a different substitution pattern (e.g., an aryl or unsubstituted triazole-thiol) would introduce uncontrolled variables in lipophilicity and electronic character, invalidating structure-activity relationship (SAR) studies, compromising synthetic yield and selectivity, and rendering comparative biological assays unreliable.

Quantitative Evidence Guide for 5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 309731-00-8): Validated Differentiators vs. 4-Methyl-4H-1,2,4-triazole-3-thiol and Other Analogs


Enhanced Lipophilicity (logP) of 5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol vs. Unsubstituted 4-Methyl-4H-1,2,4-triazole-3-thiol

5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol exhibits a significantly higher calculated logP (1.76) compared to the unsubstituted parent analog, 4-methyl-4H-1,2,4-triazole-3-thiol (CAS 24854-43-1), which has an estimated logP of 0.11. This 1.65 log unit increase corresponds to an approximate 45-fold greater partition coefficient in octanol/water, quantitatively demonstrating the profound impact of the cyclopentyl substituent on lipophilicity .

Lipophilicity LogP Drug Design Medicinal Chemistry

Altered Acid Dissociation Constant (pKa) of 5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol vs. 4-Methyl-4H-1,2,4-triazole-3-thiol

The predicted pKa of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol is 9.82 ± 0.20, compared to 9.73 ± 0.20 for the parent analog 4-methyl-4H-1,2,4-triazole-3-thiol. While the difference is subtle, it indicates a measurable shift in the acidity of the thiol/thione proton due to the electron-donating and steric effects of the cyclopentyl group .

pKa Acid-Base Properties Ionization State Medicinal Chemistry

Tautomeric Equilibrium Modulation: Influence of the Cyclopentyl Substituent on Thiol-Thione Population

Computational studies on disubstituted 1,2,4-triazole-3-thiols reveal that substituents, while not drastically altering the fundamental preference for the thione tautomer in the gas phase, do modulate the relative energies and barriers of tautomerization. For this specific compound, the presence of the cyclopentyl group is expected to introduce steric and electronic effects that subtly shift the thiol-thione equilibrium compared to less bulky analogs, as inferred from systematic DFT analyses of related triazole derivatives [1]. This tautomeric shift directly impacts the nucleophilicity of the sulfur atom and the site-selectivity of subsequent alkylation or acylation reactions.

Tautomerism Thiol-Thione Equilibrium Computational Chemistry Reactivity

Synthetic Versatility: Access to Unique S-Substituted Derivatives Not Obtainable from Parent Scaffolds

5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol serves as a versatile starting material for generating libraries of S-substituted 1,2,4-triazole derivatives. A well-established synthetic protocol for this class involves the reaction of the corresponding carboxylic acid hydrazide with an isothiocyanate, followed by cyclization to the 1,2,4-triazole-3-thiol core, which can then be selectively S-alkylated with benzyl chlorides or bromoacetophenones [1]. This specific compound, by virtue of its cyclopentyl substituent, provides a distinct steric and electronic environment for these reactions, leading to products with unique properties compared to those derived from methyl or aryl-substituted triazole-thiols.

Organic Synthesis S-Alkylation Building Block Heterocyclic Chemistry

Targeted Application Scenarios for 5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 309731-00-8): Where Its Unique Profile Delivers Proven Value


Medicinal Chemistry: Optimizing Lipophilicity for CNS Drug Discovery

The significantly higher logP of this compound (1.76) compared to the parent triazole-thiol (0.11) makes it a preferred starting point for medicinal chemists designing central nervous system (CNS) drug candidates. The increased lipophilicity enhances the likelihood of crossing the blood-brain barrier, a critical requirement for CNS-active agents. The cyclopentyl group also provides a non-planar, saturated carbon motif which is increasingly favored in drug discovery for improving solubility, reducing off-target promiscuity, and enhancing clinical success rates .

Chemical Biology: Building Focused Libraries with Diverse Physicochemical Profiles

This compound is an ideal building block for constructing small, focused libraries of triazole-containing molecules for chemical biology studies. Its distinct pKa (9.82) and lipophilicity profile, combined with the predictable thiol-thione tautomerism [1] and established S-alkylation chemistry [2], allow for the rational design of probes and inhibitors with tunable properties. Using this specific building block ensures the introduction of a hydrophobic, constrained cyclopentyl group, which can be used to probe hydrophobic binding pockets or modulate protein-ligand interactions in ways that simpler, less lipophilic analogs cannot.

Materials Science: Corrosion Inhibition and Coordination Chemistry

1,2,4-Triazole-3-thiol derivatives are known for their efficacy as corrosion inhibitors for metals, a property linked to their ability to adsorb onto metal surfaces through the sulfur and nitrogen atoms . The enhanced lipophilicity of this compound (logP 1.76) compared to the parent analog (logP 0.11) suggests it could form more robust, water-repellent films on metal surfaces, potentially offering superior long-term protection in acidic or saline environments. This makes it a candidate for evaluation in specialized corrosion inhibition applications where standard triazole-thiols may lack sufficient durability.

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